molecular formula C13H16O2 B7949294 Butanoic acid, 3-phenyl-2-propenyl ester

Butanoic acid, 3-phenyl-2-propenyl ester

Cat. No. B7949294
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-phenyl-2-propenyl ester is a natural product found in Solanum habrochaites with data available.

Scientific Research Applications

  • Enzymatic Hydrolysis: Butanoic esters like 3-phenyl-2-propenyl ester are subjects of enzymatic hydrolysis studies, demonstrating the potential in producing enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (Waagen et al., 1993).

  • Polymer Processing: In the field of polymer science, these compounds are used to study the reactions at high temperatures, simulating the behavior of polyester chain ends in the presence of triphenyl phosphite, which is vital for understanding and improving polymer processing (Jacques et al., 1996).

  • Food Safety: Certain esters of butanoic acid are assessed for their safety in food contact materials, ensuring consumer safety in food packaging and storage applications (Flavourings, 2011).

  • Microbial Reductions: These esters are used in studies focusing on the microbial reduction of ketoacid esters, providing insights into biotechnological applications for producing optically active compounds (Sonnleitner et al., 1985).

  • Antimicrobial Activities: Research into the synthesis and antimicrobial activity of related compounds provides valuable insights into the development of new antimicrobial agents (Zareef et al., 2008).

properties

IUPAC Name

3-phenylprop-2-enyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059277
Record name Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric Acid Cinnamyl Ester

CAS RN

103-61-7
Record name Cinnamyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 6
Butanoic acid, 3-phenyl-2-propenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.